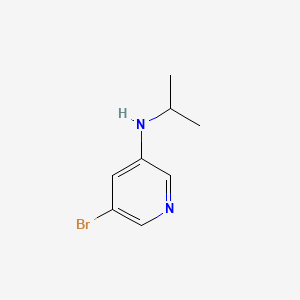
5-bromo-N-isopropylpyridin-3-amine
Overview
Description
5-Bromo-N-isopropylpyridin-3-amine is a chemical compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 . It is used in scientific research, with applications ranging from the synthesis of pharmaceuticals to the development of new materials.
Synthesis Analysis
The synthesis of 5-bromo-N-isopropylpyridin-3-amine involves a solution of 5-bromopyridin-3-amine in methanol to which acetone is added. The pH is adjusted to 4 using acetic acid and stirred for 30 minutes. Sodium cyanoborohydride is then added and stirred at room temperature overnight. The methanol is removed under vacuum and the residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is dried over magnesium sulfate and evaporated under vacuum. The crude product is purified on a silica gel column to produce 5-bromo-N-isopropylpyridin-3-amine as an oil which slowly solidifies into an off-white solid .Molecular Structure Analysis
The molecular structure of 5-bromo-N-isopropylpyridin-3-amine consists of a pyridine ring substituted with a bromine atom at the 5-position and an isopropylamine group at the 3-position .Physical And Chemical Properties Analysis
5-Bromo-N-isopropylpyridin-3-amine is an off-white solid at room temperature. It has a molecular weight of 215.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Catalytic Applications
5-bromo-N-isopropylpyridin-3-amine has been studied for its utility in catalysis, particularly in amination reactions. Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the selective amination of polyhalopyridines, achieving high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Pyridine Derivatives
Ahmad et al. (2017) explored the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine. Their research provided insights into potential applications of these derivatives in medicinal chemistry, including their anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Development of Heterocyclic Compounds
Research by Bakavoli, Nikpour, and Rahimizadeh (2006) on thiazolo[4,5‐d]pyrimidine derivatives revealed that 4-Amino-5-bromo-2-substituted-aminopyrimidines, obtainable from 5-bromo-2,4-dichloro-6-methylpyrimidine, can be converted into novel heterocyclic compounds with potential pharmaceutical applications (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).
Amination Mechanisms
Streef and Hertog (2010) studied the amination of dibromopyridines, including derivatives similar to 5-bromo-N-isopropylpyridin-3-amine, to understand the mechanisms involved in these chemical reactions. Their findings contribute to a deeper understanding of the behavior of halogenopyridines in amination processes (J. Streef & H. J. Hertog, 2010).
properties
IUPAC Name |
5-bromo-N-propan-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6(2)11-8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFUQQIAZCINSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732497 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-isopropylpyridin-3-amine | |
CAS RN |
1201643-57-3 | |
| Record name | 5-Bromo-N-(propan-2-yl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


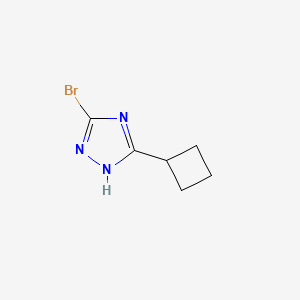
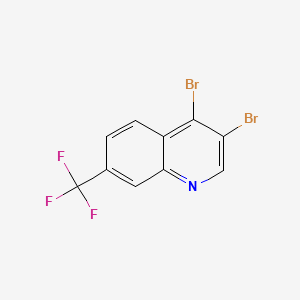
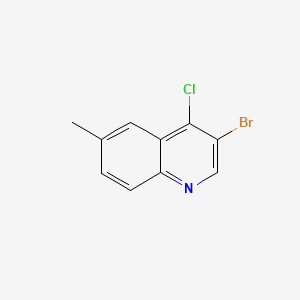


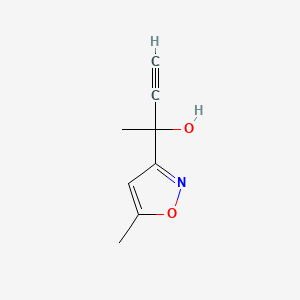
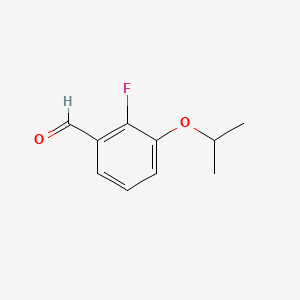
![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)


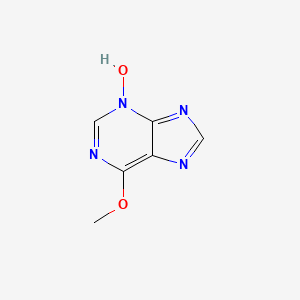
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)
![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)